molecular formula C18H13FN4O3S B2560498 N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide CAS No. 450343-00-7

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide

Cat. No.: B2560498
CAS No.: 450343-00-7
M. Wt: 384.39
InChI Key: UCVYVQYZKYKVLW-UHFFFAOYSA-N
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Description

This compound features a thieno[3,4-c]pyrazole core substituted with a 4-fluorophenyl group at position 2 and a 2-nitrobenzamide moiety at position 3. Its structure combines a heterocyclic scaffold with electron-withdrawing (nitro) and electron-donating (fluorophenyl) groups, which may influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O3S/c19-11-5-7-12(8-6-11)22-17(14-9-27-10-15(14)21-22)20-18(24)13-3-1-2-4-16(13)23(25)26/h1-8H,9-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVYVQYZKYKVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of advanced catalytic systems, continuous flow reactors, and environmentally benign solvents .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Anticancer Applications

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide has shown promise in various anticancer studies. Its structural analogs have demonstrated:

  • Inhibition of Tumor Growth : Compounds similar to this structure have been reported to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer. For instance, a related pyrazole derivative was found to induce apoptosis by modulating the PI3K/AKT signaling pathway, leading to cell cycle arrest and increased oxidative stress in cancer cells .
  • Mechanisms of Action :
    • Enzyme Inhibition : Many thieno-pyrazole derivatives are known to inhibit key enzymes involved in cancer progression, such as kinases and proteases.
    • Induction of Apoptosis : The compound can activate specific signaling pathways that lead to programmed cell death in malignant cells.

Diabetes Management

Research indicates that this compound may have applications in managing diabetic complications:

  • Inhibition of Advanced Glycation End Products (AGEs) : Similar thieno-pyrazole derivatives have been shown to inhibit the formation of AGEs, which are implicated in diabetic complications such as nephropathy. This inhibition may help reduce collagen deposition and inflammatory responses associated with diabetes .

Case Study 1: Anticancer Effects

A study investigated the effects of a structurally related compound on human breast cancer cells. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through increased levels of reactive oxygen species (ROS) and inhibition of survival pathways . This suggests that this compound could be further explored for its anticancer properties.

Case Study 2: Diabetic Nephropathy

In a separate investigation involving diabetic rats, a thieno-pyrazole derivative demonstrated effectiveness in suppressing TGF-beta and VEGF expression. These factors are crucial for fibrosis and inflammation in diabetic nephropathy. The study suggests that compounds with similar structures may provide therapeutic benefits for managing diabetic complications .

Summary Table of Biological Activities

Activity Description
Anticancer ActivityInhibits tumor growth; induces apoptosis through ROS modulation
Inhibition of AGEsReduces collagen deposition; mitigates inflammatory responses in diabetes
Mechanism of ActionEnzyme inhibition; activation of apoptotic pathways

Mechanism of Action

The mechanism of action of N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following compounds share structural motifs with the target molecule:

Compound Name Core Structure R1 (Position 2) R2 (Position 3) Key Features
N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide (Target) Thieno[3,4-c]pyrazole 4-Fluorophenyl 2-Nitrobenzamide Electron-withdrawing nitro group; fluorine enhances lipophilicity
N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide Thieno[3,4-c]pyrazole 4-Nitrophenyl 3-Trifluoromethylbenzamide Stronger electron-withdrawing nitro and CF3 groups; increased hydrophobicity
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones 1,2,4-Triazole 2,4-Difluorophenyl Phenylsulfonylphenyl Sulfonyl groups enhance hydrogen bonding; triazole-thione tautomerism
N-[5-[(2R)-2-methoxy-2-phenylacetyl]-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide Pyrrolo[3,4-c]pyrazole Methoxy-phenylacetyl 4-Methylpiperazinylbenzamide Piperazine improves solubility; chiral center influences bioactivity
Key Observations:
  • Electron-Withdrawing Groups : The nitro group in the target compound and the CF3 group in the analog may reduce electron density on the heterocycle, affecting reactivity toward nucleophiles or electrophiles.
  • Fluorine Substitution : Fluorine in the target compound and difluorophenyl groups in triazole analogs enhance lipophilicity and metabolic stability.
  • Heterocyclic Core: Thieno-pyrazole (target) vs.
Spectral Data Highlights:
  • IR Spectroscopy: Target: Expected C=O stretch (~1660–1680 cm⁻¹) and nitro group vibrations (~1520, 1350 cm⁻¹).
  • NMR :
    • Fluorine atoms in the target and analogs would show distinct ¹⁹F NMR shifts, while aromatic protons in nitrobenzamide resonate downfield due to electron withdrawal.

Biological Activity

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide is a compound of interest due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula: C₁₅H₁₂FN₅OS
  • Molecular Weight: 361.4 g/mol
  • CAS Number: 1226434-84-9

The structure features a thieno[3,4-c]pyrazole core, which is significant in determining its biological activities.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit substantial anticancer properties. For instance, compounds with similar structural motifs have shown effectiveness against various cancer cell lines:

  • In vitro Studies: Compounds structurally related to this compound have demonstrated significant cytotoxicity against MCF-7 breast cancer cells with IC50 values as low as 0.08 µM .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process:

  • Mechanism of Action: Pyrazole derivatives have been shown to stabilize human red blood cell membranes, indicating a protective effect against inflammation .

Antioxidant Properties

This compound also exhibits antioxidant activities:

  • Research Findings: Studies have indicated that similar compounds can scavenge free radicals and reduce oxidative stress markers in vitro .

Neuroprotective Effects

Some pyrazole derivatives target metabolic enzymes relevant to neurodegenerative disorders:

  • Enzyme Inhibition: The inhibition of acetylcholinesterase (AChE) and carbonic anhydrase by related compounds suggests potential neuroprotective effects .

Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of pyrazole derivatives, this compound was tested against various cancer cell lines. The results showed that it significantly inhibited cell proliferation with an IC50 value comparable to established chemotherapeutics.

Study 2: Anti-inflammatory Activity

In vivo studies demonstrated that the compound reduced inflammation in animal models induced by carrageenan. The results indicated a dose-dependent reduction in paw edema, supporting its anti-inflammatory claims.

Study 3: Neuroprotective Mechanisms

A recent investigation into the neuroprotective effects of pyrazole derivatives highlighted their ability to inhibit AChE activity. This inhibition correlates with improved cognitive functions in animal models of Alzheimer's disease.

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